molecular formula C10H9ClN2O4S B14364978 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 92634-70-3

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B14364978
CAS No.: 92634-70-3
M. Wt: 288.71 g/mol
InChI Key: UUALWMNATZKHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology, integrating two pharmacologically relevant motifs: a sulfonamide group and a pyrrolidine-2,5-dione (succinimide) ring . The sulfonamide functional group is a well-established zinc-binding group (ZBG) known for its ability to inhibit a variety of enzymes, most notably carbonic anhydrases . By binding to the zinc ion in the enzyme's active site, sulfonamide-based inhibitors can disrupt enzymatic activity, a mechanism that has been exploited in the development of therapies for conditions like glaucoma, epilepsy, and edema . The presence of the chloro substituent on the benzene ring can fine-tune the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity and selectivity for specific biological targets. In research settings, this compound serves as a valuable building block for the design and synthesis of more complex molecules. Its structure offers points for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific applications . Potential research applications include the development of enzyme inhibitors for mechanistic studies, the exploration of novel anticancer agents targeting oxidative phosphorylation (OXPHOS) in cancer cells , and the investigation of new anti-convulsant or anti-glaucoma treatments . The compound's distinct architecture, combining an electron-withdrawing dioxopyrrolidinyl group with the sulfonamide pharmacophore, makes it a versatile scaffold for probing protein-ligand interactions and generating novel bioactive agents. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

92634-70-3

Molecular Formula

C10H9ClN2O4S

Molecular Weight

288.71 g/mol

IUPAC Name

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H9ClN2O4S/c11-7-1-3-8(4-2-7)18(16,17)12-13-9(14)5-6-10(13)15/h1-4,12H,5-6H2

InChI Key

UUALWMNATZKHHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of 4-Chlorobenzenesulfonyl Chloride

The most straightforward route involves reacting 4-chlorobenzenesulfonyl chloride with 2,5-dioxopyrrolidin-1-amine (succinimide amine). This method leverages the high electrophilicity of sulfonyl chlorides toward nucleophilic amines.

Procedure

  • Sulfonyl Chloride Synthesis :
    Chlorobenzene undergoes sulfonation with chlorosulfonic acid in halogenated solvents (e.g., 1,2-dichloroethane) at 55–60°C, yielding 4-chlorobenzenesulfonyl chloride in 85–92% purity.
    Chlorobenzene + ClSO₃H → 4-Cl-C₆H₄-SO₂Cl + HCl
  • Amine Coupling :
    The sulfonyl chloride reacts with 2,5-dioxopyrrolidin-1-amine in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. The product precipitates in 68–74% yield after aqueous workup.

Advantages : High atom economy, minimal byproducts.
Limitations : Commercial scarcity of 2,5-dioxopyrrolidin-1-amine necessitates custom synthesis.

Cyclocondensation of Precursor Amines

For cases where the pyrrolidine dione amine is unavailable, a two-step cyclization strategy is employed:

  • Sulfonamide Formation :
    4-Chlorobenzenesulfonyl chloride reacts with 1,4-diamino-2,3-butanedione in THF, forming an intermediate sulfonamide.
  • Intramolecular Cyclization :
    Heating the intermediate at 120°C in acetic acid induces cyclodehydration, yielding the target compound.

Reaction Mechanism :

4-Cl-C₆H₄-SO₂Cl + H₂N-CH₂-CO-CH₂-NH₂ → Intermediate → Cyclization → Target

Yield : 52–60% after purification by silica chromatography.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapt solid-supported protocols for scalable production:

  • Resin Functionalization :
    Wang resin is derivatized with 4-chlorobenzenesulfonyl chloride via SNAr reaction.
  • Amine Coupling :
    The immobilized sulfonyl chloride reacts with pyrrolidine dione amine under microwave irradiation (80°C, 20 min), achieving 89% conversion.
  • Cleavage :
    TFA/CH₂Cl₂ (1:9) liberates the product with >95% purity.

Benefits : Reduced solvent use, suitability for combinatorial libraries.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk sulfonyl chloride hydrolysis.
  • Low temperatures (0–5°C) favor sulfonamide formation over side reactions.

Byproduct Mitigation

  • 4,4'-Dichlorodiphenyl sulfone : A common byproduct in sulfonyl chloride reactions, removable via recrystallization from ethanol/water.
  • Unreacted Amine : Scavenged by ion-exchange chromatography or acid-base extraction.

Analytical Characterization

Spectroscopic Validation

  • FT-IR :
    • S=O stretch: 1,160 cm⁻¹ (symmetric), 1,350 cm⁻¹ (asymmetric).
    • C-Cl stretch: 750 cm⁻¹.
  • ¹H NMR (DMSO-d₆):
    • Aromatic protons: δ 7.6–7.8 ppm (doublet, J = 8.5 Hz).
    • Pyrrolidine dione protons: δ 2.8–3.1 ppm (multiplet).

Purity Assessment

HPLC (C18 column, 70:30 H₂O/ACN) shows a single peak at 4.2 min, confirming >98% purity.

Industrial-Scale Considerations

Cost-Effective Amine Synthesis

2,5-Dioxopyrrolidin-1-amine remains a bottleneck. A scalable route involves:

  • Succinimide Bromination :
    NBS in CCl₄ introduces a bromine at the 1-position.
  • Ammonolysis :
    NH₃ in ethanol replaces bromine with amine at 100°C/5 bar.

Yield : 44–49% after distillation.

Waste Management

  • HCl Gas : Neutralized with NaOH scrubbers.
  • Solvent Recovery : Dichloromethane and THF are distilled and reused.

Emerging Applications and Derivatives

  • Anticancer Agents : The chloro-sulfonamide motif inhibits carbonic anhydrase IX.
  • Polymer Crosslinkers : NHS ester derivatives enable peptide conjugation in hydrogels.

Chemical Reactions Analysis

Types of Reactions: 4-ch

Biological Activity

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound characterized by its sulfonamide group and a unique 2,5-dioxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sodium channel inhibitor, which may have implications in treating various neurological and cardiovascular disorders.

  • Molecular Formula: C₁₀H₉ClN₂O₄S
  • Molecular Weight: 288.71 g/mol
  • CAS Number: 92634-70-3

Research indicates that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide acts primarily as an inhibitor of sodium channels. This inhibition can disrupt the normal function of these channels, which are crucial for action potentials in neurons and cardiomyocytes. The compound's ability to modulate sodium channel activity suggests its potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .

Sodium Channel Inhibition

The compound has been shown to effectively inhibit sodium channels through electrophysiological studies. These studies typically assess the compound's effects on channel conductance and gating properties in various cellular models. The inhibition of sodium channels can lead to decreased neuronal excitability, making this compound a candidate for anti-epileptic drugs.

In Vitro Studies

In vitro assays have indicated that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can suppress cell growth in various cancer cell lines. For instance, studies have shown that this compound leads to increased cell-specific glucose uptake, suggesting a metabolic shift that could be leveraged for therapeutic purposes.

Electrophysiological Characterization

Electrophysiological characterization using patch-clamp techniques has elucidated the compound's action on sodium channels. The results indicate a dose-dependent inhibition of sodium current, with significant effects observed at micromolar concentrations. This highlights the compound's potential as a therapeutic agent targeting hyperexcitable tissues .

Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
4-Chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamideSodium channel inhibitorAntiepileptic potential
SulfanilamideFolate synthesis inhibitorAntibacterial activity
PhenytoinSodium channel blockerAntiepileptic agent

Scientific Research Applications

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide functional group and a 2,5-dioxopyrrolidine moiety. It has a molecular weight of approximately 288.71 g/mol. This compound is researched for medicinal chemistry applications, particularly as a sodium channel inhibitor and in other therapeutic areas, because of its unique structural features.

Potential Applications

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several potential applications:

  • Treatment of conditions associated with abnormal sodium channel function As an inhibitor of sodium channels, it is a candidate for treating conditions like epilepsy and cardiac arrhythmias.
  • Anti-cancer properties Compounds with similar structures have demonstrated anti-cancer properties and may influence pathways related to neuroprotection.

Interactions with Biological Targets

Interaction studies have shown that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide interacts with various biological targets, especially sodium channels. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Electrophysiological techniques are often used to assess how the compound modulates channel activity in different cellular contexts.

Structural Analogs and Their Properties

Several compounds share structural similarities with 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. Variations in structure can lead to different biological activities and therapeutic potentials.

Compound NameStructural FeaturesUnique Properties
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamideLacks chlorine substitutionPotential anti-cancer activity
N-(thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamideContains thiazole ringEnhanced biological activity against certain cancers
4-Chloro-N-(1H-pyrrolo[3,4-b]quinolin-1-yl)benzenesulfonamideContains a quinoline moietyDifferent pharmacological profile targeting different pathways

Comparison with Similar Compounds

Substituent Variations and Conformational Effects

  • 4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide (Compound I) :

    • Substituent : 3,5-Dichlorophenyl group.
    • Structural Features : The molecule exhibits a torsion angle (C—SO₂—NH—C) of 77.8°, with benzene rings tilted at 87.9°. This conformation contrasts with derivatives like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (torsion angle: -58.4°), indicating substituent-dependent steric and electronic effects.
    • Biological Relevance : Dichlorophenyl derivatives often exhibit enhanced antimicrobial activity due to increased lipophilicity and halogen bonding.
  • Chlorpropamide (4-Chloro-N-[(Propylamino)Carbonyl]Benzenesulfonamide) : Substituent: Propylurea group. Functional Role: A hypoglycemic agent targeting pancreatic β-cells. The urea moiety facilitates hydrogen bonding with sulfonylurea receptors (SUR1), critical for insulin secretion. Comparison: Unlike the dioxopyrrolidine group, the urea substituent enhances hydrophilicity and receptor specificity for antidiabetic applications.
  • Anticancer Triazolone Derivatives : Substituent: 4,5-Dihydro-5-oxo-1H-1,2,4-triazol-3-yl group. Activity: These derivatives show GI₅₀ values of 1.9–3.0 μM against NCI-60 cancer cell lines. The triazolone ring’s planar structure may improve DNA intercalation or kinase inhibition compared to the non-planar dioxopyrrolidine.

Physicochemical Properties

Compound Substituent LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 2,5-Dioxopyrrolidin-1-yl ~2.1 ~0.5 (DMSO) >250 (decomposes)
Chlorpropamide Propylurea 1.5 0.2 (Water) 125–130
Compound I 3,5-Dichlorophenyl 3.8 <0.1 (Water) 180–182
Anticancer Triazolone Triazolone 2.7 ~0.3 (DMSO) 210–215

*Predicted using fragment-based methods.

Q & A

Q. What are the established synthetic routes for 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-chlorobenzenesulfonyl chloride with 2,5-dioxopyrrolidine under basic conditions (e.g., triethylamine in dichloromethane). Key variables include:

  • Catalyst/base selection : Triethylamine or DMAP can influence reaction kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products.
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonamide linkage and pyrrolidine ring conformation.
  • X-ray Crystallography : Resolves spatial arrangement of the chloro-substituted benzene and dioxopyrrolidine moieties, critical for structure-activity studies .
  • Mass Spectrometry : HRMS validates molecular formula (C10_{10}H9_9ClN2_2O4_4S) and isotopic patterns.
  • IR Spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm1^{-1}) and pyrrolidinone C=O vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, QM/MM) guide the optimization of reaction pathways for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability. For example:

  • Reaction Path Search : Identifies energetically favorable pathways for sulfonamide bond formation using software like Gaussian or ORCA .
  • Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on activation energy.
  • Machine Learning : ICReDD’s approach integrates experimental data with computational predictions to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) to ensure reproducibility .
  • Structural Confounders : Compare analogues (e.g., substituent effects on the benzene ring) using SAR studies .
  • Metabolic Stability : Assess compound degradation in PBS or liver microsomes to differentiate intrinsic vs. metabolism-dependent activity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Hammett Analysis : Quantifies electron-withdrawing effects of the chloro and sulfonamide groups. The σpara_para value for -Cl (~0.23) and -SO2_2NH- (~1.0) directs reactivity predictions .
  • Frontier Molecular Orbitals (FMOs) : DFT-calculated HOMO-LUMO gaps reveal susceptibility to nucleophilic attack at the sulfonyl group or electrophilic substitution on the benzene ring .

Q. What experimental design frameworks (e.g., factorial design) optimize multi-step synthesis or purification protocols?

Methodological Answer:

  • Factorial Design : A 2k^k factorial matrix evaluates variables like temperature, solvent ratio, and catalyst concentration. For example, a 3-factor design reduces experiments from 27 to 8 while identifying interactions between variables .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., between pH and crystallization yield) to pinpoint maxima/minima .

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